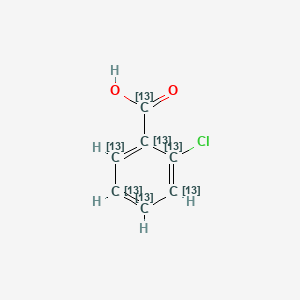![molecular formula C9H10FN3O3 B12412594 4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine (L-2’-FD4C) is an L-nucleoside analogue known for its potent antiviral properties. It exhibits significant activity against both human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This compound has garnered attention due to its ability to inhibit viral replication effectively, making it a promising candidate for antiviral therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine typically begins with L-xylose as the starting material. The process involves multiple steps, including fluorination and dehydrogenation reactions. One of the key steps is the conversion of L-xylose into the desired nucleoside analogue without evaporating any intermediate compounds to dryness .
Industrial Production Methods
Industrial production of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine involves optimizing the synthetic route to achieve high yields and purity. This often includes the use of advanced purification techniques and stringent reaction conditions to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing its antiviral properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as sodium azide or thiols.
Major Products Formed
The major products formed from these reactions are various derivatives of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine, each with potentially different antiviral activities .
Wissenschaftliche Forschungsanwendungen
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Explored as a potential therapeutic agent for treating HIV and HBV infections.
Industry: Utilized in the development of antiviral drugs and as a reference standard in pharmaceutical research
Wirkmechanismus
The mechanism of action of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral replication. The compound targets viral polymerases, disrupting the synthesis of viral DNA and RNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lamivudine: Another L-nucleoside analogue used to treat HIV and HBV infections.
Adefovir: An acyclic nucleotide with activity against HBV.
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in HIV therapy
Uniqueness
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine stands out due to its high potency and low toxicity compared to other nucleoside analogues. Its unique structure allows for effective inhibition of viral replication with minimal side effects, making it a valuable addition to antiviral therapies .
Eigenschaften
Molekularformel |
C9H10FN3O3 |
|---|---|
Molekulargewicht |
227.19 g/mol |
IUPAC-Name |
4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-3,5,8,14H,4H2,(H2,11,12,15)/t5-,8+/m1/s1 |
InChI-Schlüssel |
KXCHLAARWGPSAG-XRGYYRRGSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C(=C[C@@H](O2)CO)F |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(=CC(O2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
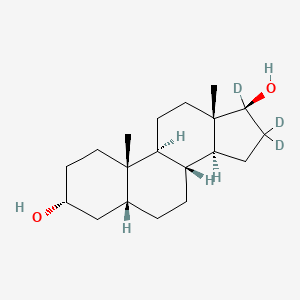
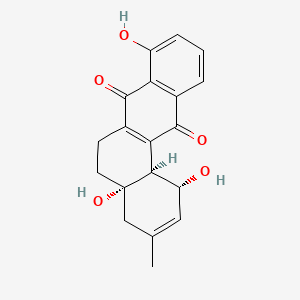
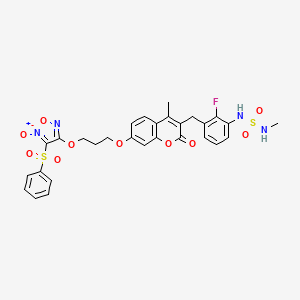


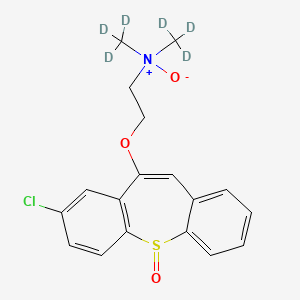




![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
